Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

Description

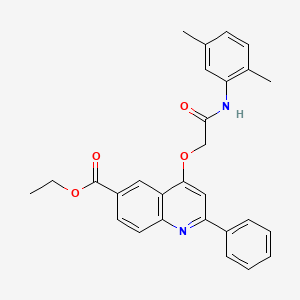

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a quinoline-based small molecule characterized by a 2-phenylquinoline core substituted at the 4-position with a 2-((2,5-dimethylphenyl)amino)-2-oxoethoxy group and at the 6-position with an ethyl carboxylate ester. This compound shares structural motifs common in bioactive molecules, including:

- Quinoline scaffold: Known for its role in medicinal chemistry, particularly in antimalarial, anticancer, and kinase inhibitor applications.

- Ethoxycarbonyl group: Enhances solubility and modulates electronic properties.

- Aryl substituents: The 2-phenyl group and 2,5-dimethylphenyl anilide moiety may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name |

ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c1-4-33-28(32)21-12-13-23-22(15-21)26(16-25(29-23)20-8-6-5-7-9-20)34-17-27(31)30-24-14-18(2)10-11-19(24)3/h5-16H,4,17H2,1-3H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBYLFGIGGYHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C28H26N2O4

- Molecular Weight : 454.5 g/mol

- CAS Number : 1114648-58-6

The compound features a quinoline core substituted with ethoxy and amino groups, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the quinoline backbone.

- Introduction of the ethoxy and amino substituents through nucleophilic substitution reactions.

- Purification through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial properties. A study published in "Molecules" demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential as an antimicrobial agent. The structure suggests interactions with bacterial cell membranes or specific enzymatic targets.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies indicate it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and death.

Anticonvulsant Properties

A study reported that this compound demonstrated anticonvulsant activity in animal models of epilepsy. This suggests potential for treating seizure disorders, although further research is required to elucidate the underlying mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline core or the substituents can significantly affect its potency and selectivity towards biological targets. For example:

- Amino Group : The presence of the dimethylamino group enhances lipophilicity, facilitating better membrane penetration.

- Ethoxy Group : This group may play a role in stabilizing the molecule and enhancing its solubility in biological systems.

Case Studies

- Antibacterial Activity : In vitro studies showed that varying concentrations of the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported between 25–100 µg/mL against tested strains.

- Anticancer Efficacy : In a study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating effective dose ranges for therapeutic applications.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound, suggesting it may reduce oxidative stress markers in neuronal cells exposed to toxic agents .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs primarily differ in substituent patterns on the quinoline core, ester groups, and aryl moieties. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison with Quinoline Derivatives

Key Observations:

Core Modifications: The dihydroquinoline variant in introduces conformational constraints compared to the fully aromatic quinoline in the target compound.

Ester Groups : The ethyl carboxylate in the target compound may confer different pharmacokinetic properties compared to methyl esters (e.g., ) or oxoethyl esters (e.g., ).

Anilide vs. Nitrophenyl : The 2,5-dimethylphenyl anilide in the target compound may enhance hydrogen-bonding interactions compared to nitro groups (e.g., ), which are more electron-withdrawing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.